molecular formula C9H6F3IO3 B3030942 Methyl 3-iodo-4-(trifluoromethoxy)benzoate CAS No. 1131614-65-7

Methyl 3-iodo-4-(trifluoromethoxy)benzoate

Cat. No.: B3030942
CAS No.: 1131614-65-7
M. Wt: 346.04
InChI Key: GDNJYOSXXLIZBO-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(trifluoromethoxy)benzoate (CAS: 1131614-65-7) is a halogenated aromatic ester with the molecular formula C₉H₆F₃IO₃ and a molecular weight of 346.042 g/mol . Its structure features an iodine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzoate ring. This compound is used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing properties of the trifluoromethoxy group and the reactivity of the iodine substituent in cross-coupling reactions .

Properties

IUPAC Name

methyl 3-iodo-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNJYOSXXLIZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661082
Record name Methyl 3-iodo-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-65-7
Record name Methyl 3-iodo-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodination of methyl 4-(trifluoromethoxy)benzoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of methyl 3-iodo-4-(trifluoromethoxy)benzoate may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as a precursor to compounds that inhibit enzyme activity or modulate receptor function. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting molecules, improving their pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzoates

Methyl 3-iodo-4-(trifluoromethyl)benzoate (CAS: 1197357-94-0)
  • Molecular Formula : C₉H₆F₃IO₂
  • Molecular Weight : 330.04 g/mol
  • Key Differences : Replaces the -OCF₃ group with a -CF₃ group. The absence of the oxygen atom reduces polarity and may lower solubility in polar solvents. This analog is discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Methyl 3-bromo-4-(trifluoromethoxy)benzoate (CAS: 1131594-45-0)
  • Molecular Formula : C₉H₆BrF₃O₃
  • Molecular Weight : 299.05 g/mol
  • Key Differences : Bromine replaces iodine. Brominated analogs are less reactive in Suzuki-Miyaura couplings but are easier to handle due to lower molecular weight. Purity is reported at 95% .
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Reactivity Notes Reference
Methyl 3-iodo-4-(trifluoromethoxy)benzoate C₉H₆F₃IO₃ I (3), -OCF₃ (4) 346.04 High cross-coupling potential
Methyl 3-iodo-4-(trifluoromethyl)benzoate C₉H₆F₃IO₂ I (3), -CF₃ (4) 330.04 Lower polarity
Methyl 3-bromo-4-(trifluoromethoxy)benzoate C₉H₆BrF₃O₃ Br (3), -OCF₃ (4) 299.05 Moderate reactivity

Trifluoromethoxy-Substituted Benzoates

Methyl 3-(trifluoromethoxy)benzoate (CAS: 148438-00-0)
  • Molecular Formula : C₉H₇F₃O₃
  • Molecular Weight : 220.15 g/mol
  • Key Differences : Lacks the iodine substituent. Simpler structure with lower molecular weight, often used as a precursor for introducing -OCF₃ groups in drug discovery .
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (CAS: 457097-93-7)
  • Molecular Formula: C₁₁H₁₀F₃NO₄
  • Molecular Weight : 277.20 g/mol
  • Key Differences: Contains an acetamido group at the 4-position.
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Application Notes Reference
Methyl 3-(trifluoromethoxy)benzoate C₉H₇F₃O₃ -OCF₃ (3) 220.15 Precursor for pharmaceuticals
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate C₁₁H₁₀F₃NO₄ -OCF₃ (3), -NHCOCH₃ (4) 277.20 Bioactive intermediate

Key Research Findings

  • Trifluoromethoxy Group Impact : The -OCF₃ group enhances metabolic stability and lipophilicity, critical for CNS-active drugs. However, its ortho-substitution (as in this compound) can sterically hinder reactions compared to para-substituted analogs .
  • Iodine Reactivity: The iodine atom enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in brominated or non-halogenated analogs .

Biological Activity

Methyl 3-iodo-4-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group and an iodine atom attached to a benzoate structure. The molecular formula is C10H8F3IO2C_10H_8F_3IO_2, and it has a molecular weight of approximately 356.07 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological membranes, while the iodine atom contributes to its reactivity through halogen bonding.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group can engage in hydrogen bonding, while the iodine atom enhances the compound's binding affinity through halogen interactions. These interactions may modulate enzyme activity or receptor functions, which is crucial for its potential use in drug development.

Applications in Biological Research

This compound has been employed in various research contexts:

  • Enzyme Inhibition Studies : It is utilized to investigate enzyme-ligand interactions, providing insights into the inhibition mechanisms that can be harnessed for therapeutic purposes.
  • Cancer Research : Preliminary studies suggest that this compound may have applications in developing drugs targeting cancer pathways due to its ability to influence cellular mechanisms.
  • Inflammatory Disease Models : Research indicates potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-bromo-4-(trifluoromethoxy)benzoateC10H8F3BrO2C_{10}H_8F_3BrO_2Bromine instead of iodine, affecting reactivity
Methyl 3-chloro-4-(trifluoromethoxy)benzoateC10H8F3ClO2C_{10}H_8F_3ClO_2Chlorine substitution, lower polarizability
Methyl 4-iodo-2-(trifluoromethyl)benzoateC10H8F3IO2C_{10}H_8F_3IO_2Different position of iodine affecting properties

This table illustrates how the iodine atom's larger size and higher polarizability enhance reactivity compared to bromine or chlorine analogs.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study focused on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was assessed using various biochemical assays, showing significant inhibition at micromolar concentrations.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that the compound induced apoptosis through modulation of signaling pathways associated with cell survival and proliferation. This suggests potential as a lead compound for anticancer drug development .
  • Anti-inflammatory Activity : Research indicated that treatment with this compound reduced pro-inflammatory cytokines in animal models. This effect was quantified through ELISA assays measuring TNF-α and IL-6 levels in serum samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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